Ethyl oleate

Overview

Description

Ethyl oleate is a fatty acid ester formed by the condensation of oleic acid and ethanol. It is a colorless to light yellow liquid that is insoluble in water. This compound is commonly used in various pharmaceutical and industrial applications due to its excellent solvent properties and low toxicity .

Mechanism of Action

Target of Action

Ethyl oleate (EO) is a fatty acid ester formed by the condensation of oleic acid and ethanol. It has been found to have significant acaricidal properties against Tetranychus cinnabarinus , a highly polyphagous pest devastating crops in fields and greenhouses worldwide . The primary targets of EO in these organisms are the detoxification-related genes, including cytochrome P450s (P450s), glutathione S-transferases (GSTs), UDP-glycosyltransferases (UGTs), esterases (ESTs), and ATP-binding cassette transporters (ABC transporters) .

Mode of Action

The mode of action of EO involves the upregulation of these detoxification-related genes, which might be the main defense response of T. cinnabarinus exposed to EO . This suggests that EO disrupts the normal physiological activities of these pests, making it an effective acaricide .

Biochemical Pathways

The biochemical pathways affected by EO are those involved in the detoxification process. These pathways are crucial for the pests to metabolize and overcome toxic compounds . The upregulation of detoxification-related genes indicates that these pathways are significantly affected by the presence of EO .

Pharmacokinetics

It is known that eo can be used to prepare the oily phase of self-microemulsifying drug delivery systems (smedds) for certain drugs, suggesting that it may have favorable adme properties . More research is needed to fully understand the pharmacokinetics of EO.

Result of Action

The result of EO’s action is the disruption of normal physiological activities in pests, leading to their death . This is achieved through the upregulation of detoxification-related genes, which interferes with the pests’ ability to metabolize and overcome toxic compounds .

Action Environment

The action environment of EO can influence its efficacy and stability. For instance, the solubility of EO in chloroform is 10%, and it has a storage temperature of -20°C . These factors can affect the action of EO and should be considered when using it as an acaricide .

Biochemical Analysis

Biochemical Properties

Ethyl oleate interacts with various biomolecules in biochemical reactions. It is produced by the body during ethanol intoxication and is one of the fatty acid ethyl esters (FAEE) produced after ingestion of ethanol . Some research literature implicates FAEEs such as this compound as the toxic mediators of ethanol in the body (pancreas, liver, heart, and brain) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to increase the drying rate of blueberries, and the effective diffusion coefficient increased significantly after this compound treatment . This suggests that this compound can influence cell function by increasing cell permeability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the process of ethenolysis, where the methyl ester of oleic acid converts to 1-decene and methyl 9-decenoate . This indicates that this compound can interact with biomolecules and influence changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, it has been shown to increase the drying rate of blueberries, suggesting that it has long-term effects on cellular function

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced by the body during ethanol intoxication, suggesting that it is part of the metabolic pathway for ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl oleate is typically synthesized through the esterification of oleic acid with ethanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or Amberlyst® 15. The reaction is carried out at elevated temperatures, usually around 65°C, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated, and the product is purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products such as aldehydes and ketones.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Sodium and ethanol are typically used in the Bouveault-Blanc reduction.

Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are used.

Major Products:

Oxidation: Aldehydes and ketones.

Reduction: Oleyl alcohol.

Substitution: Various substituted oleate esters.

Scientific Research Applications

Ethyl oleate has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Butyl oleate

- Methyl oleate

- Ethyl linoleate

- Ethyl stearate

Comparison: this compound is unique among these compounds due to its excellent solvent properties and low toxicity. While butyl oleate and mthis compound are also used as solvents, this compound is preferred in pharmaceutical applications due to its better compatibility with lipophilic drugs. Ethyl linoleate and ethyl stearate have similar applications but differ in their fatty acid components, which can affect their physical and chemical properties .

This compound’s versatility and low toxicity make it a valuable compound in various fields, from pharmaceuticals to industrial applications.

Properties

CAS No. |

6512-99-8 |

|---|---|

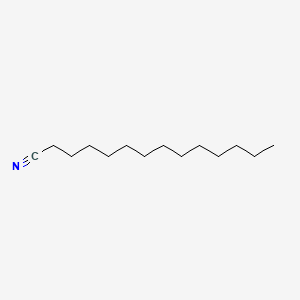

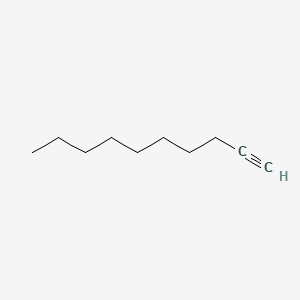

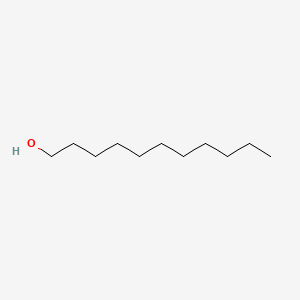

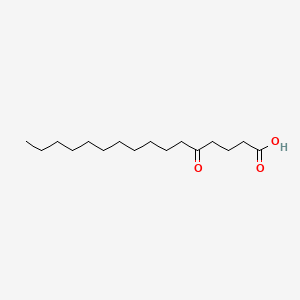

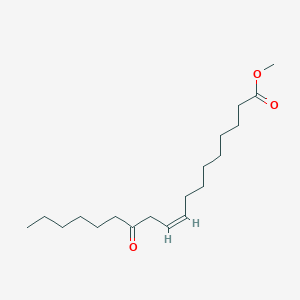

Molecular Formula |

C20H38O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

ethyl octadec-9-enoate |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3 |

InChI Key |

LVGKNOAMLMIIKO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC |

density |

0.868-0.873 |

physical_description |

Clear yellow liquid; [Sigma-Aldrich MSDS] oily, slightly yellowish liquid with a floral odou |

solubility |

insoluble in water; soluble in ether Soluble (in ethanol) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethyl oleate?

A1: this compound has the molecular formula C20H38O2 and a molecular weight of 310.51 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers employ various spectroscopic techniques to characterize this compound, including: * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the structure and purity of this compound. [, ] * Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in this compound, with a characteristic absorption peak at 1738.4 cm-1 indicating the ester bond. [] * Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to analyze the composition of mixtures containing this compound and identify its presence in complex matrices. [, ]

Q3: How does the structure of this compound influence its material properties?

A3: The long hydrocarbon chain of this compound contributes to its hydrophobic nature. This hydrophobicity influences its solubility in various solvents and its ability to interact with other hydrophobic molecules. [, ]

Q4: What is the role of this compound in transesterification reactions?

A4: this compound is a common product of transesterification reactions, where triglycerides react with ethanol in the presence of a catalyst to produce fatty acid ethyl esters (FAEEs), including this compound, and glycerol. [, ]

Q5: Can this compound be used as a solvent in chemical reactions?

A5: Yes, this compound's low toxicity and high boiling point make it a suitable solvent for some chemical reactions. Research has investigated its use in enzymatic reactions and its potential in extractive fermentation processes. [, ]

Q6: How does this compound influence the stability of nanolubricants?

A6: this compound can be used to modify the surface of silica nanoparticles, improving their dispersion and stability in lubricating oils. This modification enhances the tribological properties of the nanolubricants, reducing friction and wear. []

Q7: What is the role of this compound ozonide in chemical synthesis?

A7: this compound ozonide can act as an epoxidation agent, facilitating the addition of an oxygen atom across a carbon-carbon double bond. Studies have demonstrated its ability to epoxidize fullerenes (C60 and C70). []

Q8: Have computational methods been used to study this compound?

A8: Yes, computational chemistry techniques have been employed to investigate various aspects of this compound, including: * Molecular modeling: Simulating the behavior and interactions of this compound with other molecules. [] * Thermodynamic calculations: Determining the equilibrium constant and other thermodynamic parameters for reactions involving this compound. []

Q9: How do structural modifications to this compound impact its activity?

A9: Altering the structure of this compound can significantly impact its properties and biological activity. For instance: * Chain length: Modifying the length of the hydrocarbon chain affects its hydrophobicity and interaction with enzymes. [] * Double bond position: Changing the position of the double bond in the oleic acid moiety can alter its susceptibility to oxidation and its biological activity. []

Q10: What strategies can be employed to improve the stability of this compound formulations?

A10: Several strategies can enhance the stability of this compound in formulations: * Antioxidants: Adding antioxidants to the formulation can prevent oxidation and the formation of degradation products. * Packaging: Using appropriate packaging materials that minimize exposure to light, oxygen, and moisture can help maintain stability.

Q11: How is this compound incorporated into different formulations?

A11: this compound can be incorporated into various formulations, such as: * Emulsions: It can act as an oil phase in oil-in-water (o/w) emulsions, often stabilized by surfactants. [, ] * Microemulsions: this compound can be a component of microemulsions, which are thermodynamically stable, transparent systems. []

Q12: What analytical techniques are used to quantify this compound?

A12: Common analytical methods for quantifying this compound include: * Gas chromatography (GC): GC coupled with a flame ionization detector (FID) is widely used to separate and quantify this compound in mixtures. [, ] * High-performance liquid chromatography (HPLC): HPLC can also be utilized for this compound analysis, particularly when analyzing complex matrices. []

Q13: Does this compound have any known biological activity?

A13: this compound exhibits some biological activity. Research suggests it can: * Influence lecithin-cholesterol acyltransferase (LCAT) activity, an enzyme involved in cholesterol metabolism. [] * Reverse the inhibitory effect of ibuprofen on platelet aggregation, potentially impacting blood clotting. []

Q14: Are there sustainable approaches to this compound production?

A14: Yes, sustainable production of this compound focuses on: * Renewable feedstocks: Utilizing waste or non-food sources of vegetable oils, such as waste cooking oil. * Green chemistry principles: Employing environmentally friendly catalysts and reaction conditions to minimize waste and energy consumption. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid](/img/structure/B7770626.png)